2-Propionyl-3,4,5,6-tetrahydropyridine-13C3
Description
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of 2-Propionyl-3,4,5,6-tetrahydropyridine, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Properties
CAS No. |
1246820-90-5 |
|---|---|
Molecular Formula |
C₅¹³C₃H₁₃NO |
Molecular Weight |
142.17 |
Synonyms |
1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone-13C3; 1’-Oxo-γ-coniceine-13C3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 into the molecular structure. One common method is the reaction of 3,4,5,6-tetrahydropyridine with a carbon-13 labeled propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets. The isotopic labeling allows researchers to track the compound’s behavior in biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The carbon-13 isotope acts as a marker, enabling detailed studies using techniques such as nuclear magnetic resonance spectroscopy.
Comparison with Similar Compounds
- 2-Propionyl-3,4,5,6-tetrahydropyridine
- 2-Acetyl-3,4,5,6-tetrahydropyridine
- 2-Butyryl-3,4,5,6-tetrahydropyridine
Comparison: 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. This labeling allows for more precise studies in various scientific fields. While other compounds like 2-Acetyl-3,4,5,6-tetrahydropyridine and 2-Butyryl-3,4,5,6-tetrahydropyridine share similar structures, they lack the isotopic marker, making them less suitable for certain types of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
